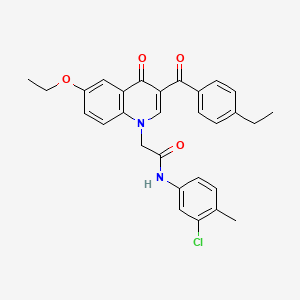![molecular formula C22H23N5O4 B2431572 7-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538318-30-8](/img/structure/B2431572.png)
7-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H23N5O4 and its molecular weight is 421.457. The purity is usually 95%.
BenchChem offers high-quality 7-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
The compound of interest, 7-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, belongs to a broader class of chemicals that have been synthesized and tested for various biological activities. A similar compound, a series of triazolopyrimidines, was synthesized using the Biginelli protocol, which involved reacting 4-(benzyloxy)-3-methoxybenzaldehyde, N-(substituted phenyl)-3-oxobutanamide, and 2H-1,2,4-triazol-3-amine with few drops of N,N-Dimethylformamide. These compounds were evaluated for antimicrobial and antioxidant activities, showing the potential of triazolopyrimidines in therapeutic applications (Gilava, Patel, Ram, & Chauhan, 2020).
Anticancer Applications
Further investigation into related heterocyclic compounds, focusing on their potential as carriers for active compounds like anticancer drugs, has been conducted. A study detailed the development of a new polymeric material based on maize starch/cellulose acetate blended with acrylic acid monomer for slow-release drug delivery systems. This material was tested as a carrier for anticancer drugs, indicating a promising approach for enhancing the efficacy and delivery of cancer treatments. The polymeric material's ability to release drugs in a controlled manner, particularly in alkaline media, offers an innovative method for targeting cancer cells with minimized side effects (Helaly, Khalaf, Nashar, Hamid, & Soliman, 2014).
Supramolecular Chemistry
Triazolopyrimidines also play a significant role in supramolecular chemistry, where their unique structural properties are exploited for creating novel hydrogen-bonded supramolecular assemblies. For instance, pyrimidine derivatives have been synthesized and investigated as ligands for co-crystallization with diaza-18-crown-6, leading to the formation of 2D and 3D networks through extensive hydrogen bonding. This research highlights the versatility of triazolopyrimidines in designing complex molecular architectures for potential applications in materials science and nanotechnology (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Propriétés
IUPAC Name |
7-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-12-18(20(23)28)19(16-11-15(30-3)9-10-17(16)31-4)27-22(24-12)25-21(26-27)13-5-7-14(29-2)8-6-13/h5-11,19H,1-4H3,(H2,23,28)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKJFKAZTFPGSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N1)C4=C(C=CC(=C4)OC)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

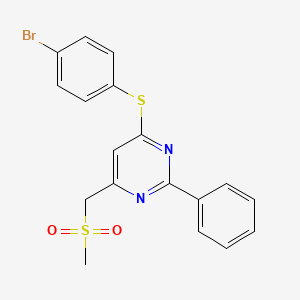
![ethyl 4-[[(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2431493.png)
![3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2431494.png)
![[(R)-beta-Methyl-4-methoxyphenethyl]amine](/img/structure/B2431495.png)
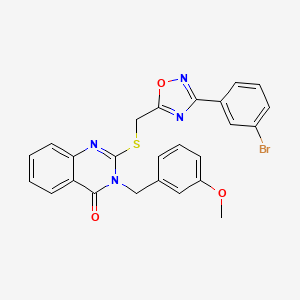
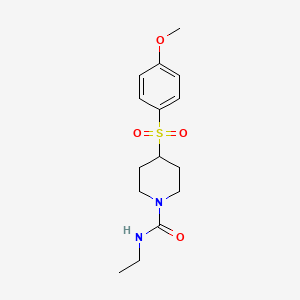
![3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B2431500.png)
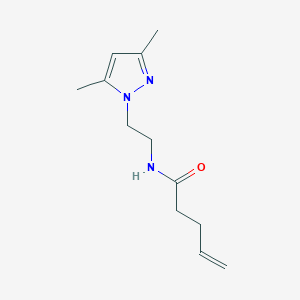


![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2431505.png)

![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime](/img/structure/B2431507.png)
